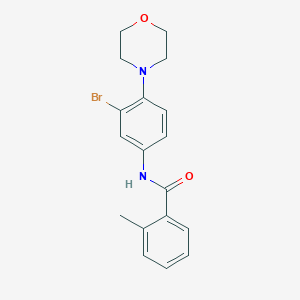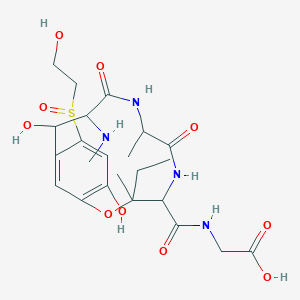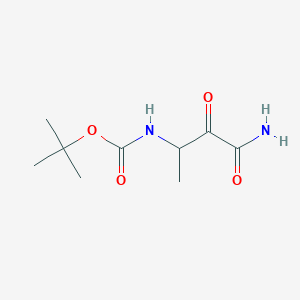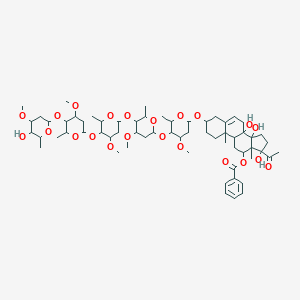
N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-(3-bromo-4-morpholinophenyl)-2-methylbenzamide, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMB belongs to the class of benzamide derivatives and has been studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide has been shown to inhibit the activation of Akt and downstream targets, leading to the induction of apoptosis in cancer cells. In addition, N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide has been found to inhibit the activation of NF-κB, which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide has been found to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells, suppress the production of cytokines and chemokines, and protect neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide in lab experiments is its specificity for certain signaling pathways, which allows for targeted inhibition of specific cellular processes. However, one limitation of using N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide is its potential toxicity, which requires careful dose optimization and toxicity testing.
Orientations Futures
Future studies on N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide could focus on its potential therapeutic applications in other diseases, including autoimmune disorders and cardiovascular diseases. In addition, further research could investigate the optimal dose and toxicity profile of N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide, as well as its potential for combination therapy with other drugs. Furthermore, studies could explore the use of N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide as a tool for studying specific cellular processes and signaling pathways.
Méthodes De Synthèse
N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide can be synthesized through a multi-step process starting with 2-methylbenzoyl chloride and 3-bromo-4-morpholinophenylamine. The reaction involves the use of various reagents and catalysts, including triethylamine, dimethylformamide, and palladium on carbon. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide has been shown to have anti-inflammatory effects by suppressing the production of cytokines and chemokines. Furthermore, N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide has been studied for its neuroprotective effects in models of Alzheimer's and Parkinson's diseases.
Propriétés
Nom du produit |
N~1~-(3-bromo-4-morpholinophenyl)-2-methylbenzamide |
|---|---|
Formule moléculaire |
C18H19BrN2O2 |
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
N-(3-bromo-4-morpholin-4-ylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C18H19BrN2O2/c1-13-4-2-3-5-15(13)18(22)20-14-6-7-17(16(19)12-14)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Clé InChI |
MXZZJARFJPNLMP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Br |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B235275.png)


![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)

![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)




![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B235354.png)
![N-[3-bromo-4-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B235362.png)